molecular formula C6H11Cl3O2 B11999965 1-Butoxy-2,2,2-trichloroethan-1-ol CAS No. 18271-85-7

1-Butoxy-2,2,2-trichloroethan-1-ol

Cat. No.: B11999965
CAS No.: 18271-85-7
M. Wt: 221.5 g/mol
InChI Key: XBGOHDBCXGXPBA-UHFFFAOYSA-N
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Description

1-Butoxy-2,2,2-trichloroethan-1-ol is an organic compound with the molecular formula C6H11Cl3O2 It is characterized by the presence of a butoxy group attached to a trichloroethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butoxy-2,2,2-trichloroethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,2,2-trichloroethanol with butanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps like distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-2,2,2-trichloroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or aldehydes.

    Reduction: Yields less chlorinated alcohols.

    Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butoxy-2,2,2-trichloroethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroethanol: Shares the trichloroethanol backbone but lacks the butoxy group.

    1-Butoxy-2,2,2-trifluoroethan-1-ol: Similar structure but with fluorine atoms instead of chlorine.

    1-Butoxy-2,2-dichloroethan-1-ol: Contains fewer chlorine atoms.

Uniqueness

1-Butoxy-2,2,2-trichloroethan-1-ol is unique due to the combination of the butoxy group and the trichloroethanol backbone. This structure imparts distinct chemical properties, making it valuable for specific synthetic applications and industrial processes.

Properties

18271-85-7

Molecular Formula

C6H11Cl3O2

Molecular Weight

221.5 g/mol

IUPAC Name

1-butoxy-2,2,2-trichloroethanol

InChI

InChI=1S/C6H11Cl3O2/c1-2-3-4-11-5(10)6(7,8)9/h5,10H,2-4H2,1H3

InChI Key

XBGOHDBCXGXPBA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C(Cl)(Cl)Cl)O

Origin of Product

United States

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